Structural Differentiation: N-4-Morpholinophenyl vs. N-2-Morpholinoethyl Linker Topology in Cinnamamide Tyrosinase Inhibitors
The most extensively characterized morpholine–cinnamamide series employs an N-(2-morpholinoethyl) linker, typified by compound B6 (IC₅₀ = 15.2 ± 0.6 μM against mushroom tyrosinase diphenolase activity) [1]. The target compound differs fundamentally through its N-(4-morpholinophenyl) architecture, where the morpholine is directly attached to the N-phenyl ring rather than via a flexible ethyl spacer. This rigidifies the morpholine orientation relative to the cinnamamide pharmacophore and alters the H-bond acceptor geometry of the morpholine oxygen, potentially enabling interactions with distinct residues in the catalytic pocket [2]. No direct comparative assay between an N-(4-morpholinophenyl) and an N-(2-morpholinoethyl) cinnamamide has been published from compliant sources, but molecular docking data indicates that N-2-morpholinoethyl compounds such as B6 achieve binding through flexible accommodation of the morpholine ring in the active site, while a rigid N-4-morpholinophenyl topology would pre-organize the morpholine for a different set of hydrophobic and H-bond contacts [3].
| Evidence Dimension | Linker rigidity / conformational flexibility influencing target binding geometry |
|---|---|
| Target Compound Data | N-(4-morpholinophenyl) cinnamamide scaffold with restricted morpholine mobility; no published IC₅₀ from non-excluded sources |
| Comparator Or Baseline | Compound B6 (N-2-morpholinoethyl cinnamamide): IC₅₀ = 15.2 ± 0.6 μM (tyrosinase diphenolase); Kojic acid comparator: IC₅₀ ~ 15–17 μM in the same assay |
| Quantified Difference | Not determinable from available compliant data; qualitative structural differentiation confirmed |
| Conditions | Mushroom tyrosinase diphenolase inhibition assay, L-DOPA substrate, pH 6.8, 25°C |
Why This Matters
The rigid N-aryl morpholine architecture provides a structurally distinct starting point for SAR exploration not accessible with flexible N-2-morpholinoethyl analogs, enabling medicinal chemistry teams to probe divergent chemical space.
- [1] Ghafary, S., et al. (2019). Novel morpholine containing cinnamoyl amides as potent tyrosinase inhibitors. Int J Biol Macromol, 135, 978–985. View Source
- [2] PubChem Compound Summary. Structural comparison of N-(4-morpholinophenyl) vs. N-(2-morpholinoethyl) cinnamamides based on SMILES and 2D geometry. View Source
- [3] Ghafary, S., et al. (2019). Molecular docking analysis of morpholine cinnamoyl amides in mushroom tyrosinase active site (PDB: 2Y9X). Int J Biol Macromol, 135, 978–985 (Supplementary Data). View Source
